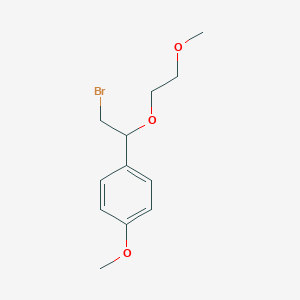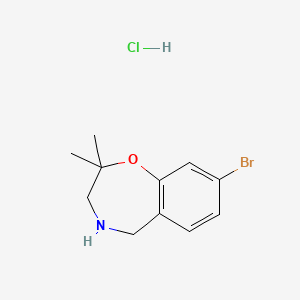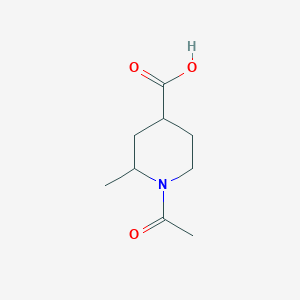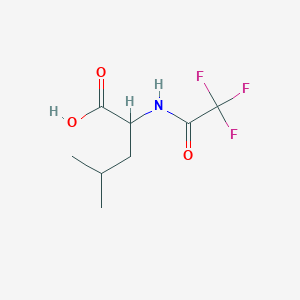
n-(Trifluoroacetyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trifluoroacetyl)leucine is a derivative of the amino acid leucine, where the amino group is protected by a trifluoroacetyl group. This compound is often used in various chemical and biochemical applications due to its unique properties, including its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)leucine typically involves the protection of the amino group of leucine using trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification process often includes crystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-(Trifluoroacetyl)leucine undergoes various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the trifluoroacetyl group, regenerating the free amino group.
Substitution: The trifluoroacetyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid or other acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetylated derivatives, while reduction will regenerate the free amino group .
Aplicaciones Científicas De Investigación
N-(Trifluoroacetyl)leucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for leucine.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(Trifluoroacetyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can modulate the reactivity and stability of the leucine moiety, affecting its interaction with enzymes and other proteins. This modulation can influence various biochemical pathways, including protein synthesis and metabolism .
Comparación Con Compuestos Similares
N-(Trifluoroacetyl)leucine can be compared with other similar compounds, such as:
N-Acetylleucine: Another leucine derivative with an acetyl group instead of a trifluoroacetyl group.
N-Butyloxycarbonylleucine: A leucine derivative with a butyloxycarbonyl protecting group.
N-Formylleucine: A leucine derivative with a formyl group.
These compounds differ in their protecting groups, which can influence their reactivity, stability, and applications. This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
1480-30-4 |
|---|---|
Fórmula molecular |
C8H12F3NO3 |
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14) |
Clave InChI |
NTPXJGMMHSVWMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
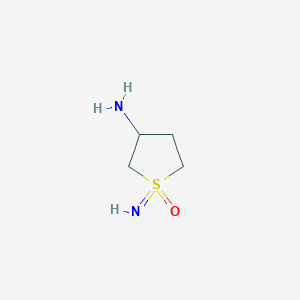
![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
![3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)
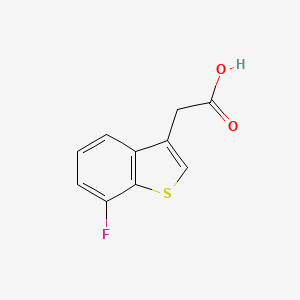
![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)
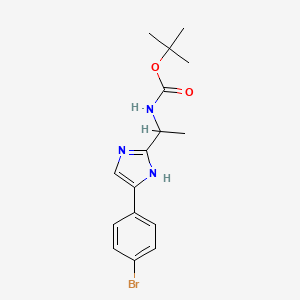
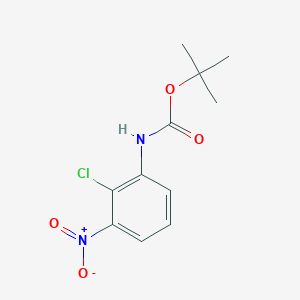
![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
